molecular formula C7H11Cl2FN2 B8219932 [(5-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride

[(5-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B8219932
M. Wt: 213.08 g/mol
InChI Key: LPUXRGOCHRFXNA-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2FN. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a methylamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (5-Fluoropyridin-3-yl)methylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoropyridine and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

(5-Fluoropyridin-3-yl)methylamine dihydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. The reaction conditions often involve specific temperatures and pressures to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(5-Fluoropyridin-3-yl)methylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in drug development, the compound may inhibit or activate specific enzymes involved in disease processes.

Comparison with Similar Compounds

(5-Fluoropyridin-3-yl)methylamine dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Examples include 3-fluoropyridine, 5-fluoropyridine, and 3-methylpyridine.

    Uniqueness: The presence of both a fluorine atom and a methylamine group in the same molecule gives (5-Fluoropyridin-3-yl)methylamine dihydrochloride unique chemical properties, making it valuable in specific research applications.

This detailed article provides a comprehensive overview of (5-Fluoropyridin-3-yl)methylamine dihydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-9-3-6-2-7(8)5-10-4-6;;/h2,4-5,9H,3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXRGOCHRFXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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